DC-SX029

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

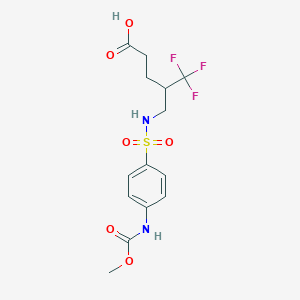

5,5,5-trifluoro-4-[[[4-(methoxycarbonylamino)phenyl]sulfonylamino]methyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O6S/c1-25-13(22)19-10-3-5-11(6-4-10)26(23,24)18-8-9(14(15,16)17)2-7-12(20)21/h3-6,9,18H,2,7-8H2,1H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDMRWQDGRNBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300713-88-6 | |

| Record name | 5,5,5-trifluoro-4-({4-[(methoxycarbonyl)amino]benzenesulfonamido}methyl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of DC-SX029: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-SX029 is a novel small-molecule inhibitor targeting Sorting Nexin 10 (SNX10), a protein implicated in various cellular processes, including inflammation and intestinal barrier function. This technical guide delineates the molecular mechanism of action of this compound, focusing on its role in modulating key signaling pathways. The primary mechanism involves the disruption of the SNX10-PIKfyve protein-protein interaction, leading to the inhibition of the TBK1/c-Rel signaling cascade. Additionally, this compound has been shown to influence cholesterol biosynthesis through the SREBP2 pathway, contributing to its therapeutic effects, particularly in the context of inflammatory bowel disease (IBD). This document provides a comprehensive overview of the signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for key assays used to elucidate the function of this compound.

Introduction

Sorting Nexin 10 (SNX10) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox (PX) domain, which is crucial for binding to phosphoinositides and subsequent involvement in endosomal sorting and membrane trafficking.[1] Emerging evidence has identified SNX10 as a critical regulator in inflammatory responses, particularly in macrophages, making it a promising therapeutic target for inflammatory conditions such as IBD. This compound was developed as a specific inhibitor of SNX10, demonstrating potential in preclinical models of colitis.[2][3] This guide will provide an in-depth analysis of its mechanism of action.

Primary Mechanism of Action: Inhibition of the SNX10-PIKfyve Interaction and Downstream Signaling

The principal mechanism of this compound revolves around its ability to directly bind to SNX10 and disrupt its interaction with PIKfyve (a phosphoinositide 5-kinase). This interaction is a critical step in the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[2][3]

The SNX10-PIKfyve-TBK1/c-Rel Signaling Pathway

In response to LPS, SNX10 is required for the recruitment of PIKfyve to endosomes.[2][3] This recruitment subsequently leads to the activation of TANK-binding kinase 1 (TBK1) and the transcription factor c-Rel, culminating in the production of pro-inflammatory cytokines.[2][3] this compound, by binding to SNX10, effectively blocks the initial SNX10-PIKfyve interaction, thereby abrogating the entire downstream signaling cascade.[2][3]

Secondary Mechanism of Action: Modulation of Intestinal Barrier Function and Cholesterol Biosynthesis

Beyond its primary anti-inflammatory role, this compound exhibits protective effects on the intestinal epithelial barrier and promotes mucosal healing through a distinct mechanism.

Inhibition of Caspase-5-Dependent Intestinal Barrier Dysfunction

This compound has been shown to rescue intestinal barrier dysfunction by preventing the cytosolic release of LPS, which in turn blocks the activation of caspase-5. This prevents the downstream phosphorylation of Lyn and the nuclear translocation of Snail/Slug, ultimately preserving the expression of E-cadherin, a key component of adherens junctions.

Promotion of Mucosal Healing via SREBP2-Mediated Cholesterol Biosynthesis

This compound promotes mucosal healing by influencing cholesterol metabolism in intestinal stem cells.[4] By inhibiting SNX10, this compound leads to the disassociation of ERLIN2 from SCAP (SREBP cleavage-activating protein).[4] This enhances the activation of SREBP2 (sterol regulatory element-binding protein 2), a key transcription factor for cholesterol biosynthesis.[4] The resulting increase in intracellular cholesterol is critical for maintaining the stemness of intestinal stem cells and promoting tissue repair.[4]

Quantitative Data

| Parameter | Assay | Model | Result | Reference |

| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Intact Cells | Increased thermal stabilization of SNX10 protein | [5] |

| Protein-Protein Interaction | Pull-down Assay | Caco-2 cells | Impaired interaction of SNX10 with PIKfyve, caspase-5, and Lyn | [5] |

| In vivo Efficacy | DSS-induced colitis model | Mice | Ameliorated colitis symptoms | [2] |

| In vivo Efficacy | IL-10 deficient colitis model | Mice | Demonstrated therapeutic efficiency | [2] |

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to SNX10 in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., Caco-2) to near confluency.

-

Treatment: Treat the cells with either this compound (e.g., 50 µM) or vehicle control for a specified duration (e.g., 1-3 hours).

-

Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

-

Western Blotting: Analyze the supernatant by SDS-PAGE and Western blotting using an anti-SNX10 antibody to detect the amount of soluble SNX10 at each temperature. An increase in the amount of soluble SNX10 in the this compound-treated samples at higher temperatures indicates target engagement.

Pull-Down Assay

Objective: To demonstrate that this compound inhibits the interaction between SNX10 and its binding partners.

Methodology:

-

Protein Expression and Immobilization: Express and purify a tagged version of SNX10 (e.g., SNX10-Flag). Immobilize the tagged SNX10 onto affinity beads (e.g., anti-Flag agarose beads).

-

Cell Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., Caco-2) that endogenously expresses the interacting partners (e.g., PIKfyve).

-

Incubation: Incubate the immobilized SNX10 with the cell lysate in the presence of this compound or vehicle control.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the putative interacting proteins (e.g., anti-PIKfyve, anti-caspase-5, anti-Lyn) to determine if the interaction was disrupted by this compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a model of colitis.

Methodology:

-

Animal Model: Use a susceptible mouse strain (e.g., C57BL/6).

-

Induction of Colitis: Administer DSS (e.g., 2-3% w/v) in the drinking water for a defined period (e.g., 5-7 days) to induce acute colitis.

-

Treatment: Administer this compound or vehicle control to the mice daily via an appropriate route (e.g., oral gavage).

-

Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect the colons. Measure colon length (colitis is associated with colon shortening).

-

Histological Analysis: Process the colon tissue for histological examination (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.

-

Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR.

Conclusion

This compound is a promising therapeutic candidate that exhibits a multi-faceted mechanism of action centered on the inhibition of SNX10. Its ability to disrupt the SNX10-PIKfyve interaction and subsequently inhibit the TBK1/c-Rel inflammatory pathway, coupled with its protective effects on the intestinal barrier and its role in promoting mucosal healing, underscores its potential for the treatment of inflammatory bowel disease. The experimental approaches detailed in this guide provide a framework for the continued investigation and development of this compound and other SNX10-targeting therapeutics. Further studies are warranted to fully elucidate the quantitative aspects of its interactions and to translate these preclinical findings into clinical applications.

References

- 1. SNX10 is required for osteoclast formation and resorption activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting sorting nexin 10 improves mouse colitis via inhibiting PIKfyve-mediated TBK1/c-Rel signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting sorting nexin 10 promotes mucosal healing through SREBP2-mediated stemness restoration of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]

- 5. researchgate.net [researchgate.net]

The Small-Molecule Inhibitor DC-SX029: A Technical Guide to Targeting the SNX10 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorting nexin 10 (SNX10) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox homology (PX) domain that facilitates binding to phosphoinositides, key components of cellular membranes. SNX10 is critically involved in various cellular processes, including endosomal trafficking, vesicle sorting, and the regulation of lysosome biogenesis. Its significant role in the function of osteoclasts, macrophages, and intestinal epithelial cells has brought it to the forefront as a potential therapeutic target for a range of diseases, most notably inflammatory bowel disease (IBD) and certain bone disorders.

This technical guide provides an in-depth overview of DC-SX029, a novel small-molecule inhibitor that targets the protein-protein interactions of SNX10. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the signaling pathways modulated by this compound.

This compound: A Potent Inhibitor of the SNX10 Interactome

This compound is a potent, orally active small-molecule inhibitor designed to disrupt the protein-protein interactions of SNX10. Its primary mechanism of action involves blocking the interaction between SNX10 and PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This inhibition has significant downstream effects on inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a snapshot of its binding affinity and its effects in both in vitro and in vivo models.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) vs. SNX10 | ~0.935 µM | Surface Plasmon Resonance (SPR) | [1] |

Table 1: In Vitro Binding Affinity of this compound. This table displays the dissociation constant (KD) of this compound for its target protein, SNX10, as determined by Surface Plasmon Resonance.

| Model System | Concentration/Dose | Observed Effect | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | 50 µM | Inhibition of PIKfyve-mediated TBK1/c-Rel signaling activation. | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | 10-50 µM | Significant decrease in LPS-induced nuclear localization of c-Rel and phosphorylation of TBK1. | [1] |

| Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | Inhibition of IL-12/23, IL-1β, IL-6, and TNF-α mRNA expression. | [1] |

Table 2: In Vitro Efficacy of this compound. This table summarizes the effective concentrations of this compound and its observed effects in macrophage cell cultures.

| Animal Model | Dose | Treatment Regimen | Observed Effect | Reference |

| DSS-Induced Colitis in Mice | 1-6 mg/kg | Orally, once a day for 10 days | Alleviation of colitis, restoration of body weight, reduction in DAI, reduced colon shortening, and decreased pro-inflammatory cytokine production. | [1] |

| IL-10 Deficient Mouse Colitis Model | Not Specified | Not Specified | Therapeutic efficiency observed. | [2] |

Table 3: In Vivo Efficacy of this compound. This table outlines the in vivo efficacy of this compound in murine models of colitis, detailing the dosage, treatment schedule, and significant outcomes.

Mechanism of Action: Disrupting Pro-Inflammatory Signaling

This compound exerts its therapeutic effects by inhibiting the interaction between SNX10 and PIKfyve, which in turn modulates two distinct pro-inflammatory signaling pathways.

The SNX10-PIKfyve-TBK1/c-Rel Pathway in Macrophages

In macrophages, SNX10 is essential for the recruitment of PIKfyve to TRIF-positive endosomes following lipopolysaccharide (LPS) stimulation. This recruitment is a critical step for the activation of TANK-binding kinase 1 (TBK1) and the subsequent activation of the transcription factor c-Rel. The activation of this pathway leads to the production of pro-inflammatory cytokines. By blocking the SNX10-PIKfyve interaction, this compound prevents the activation of TBK1 and c-Rel, thereby reducing the inflammatory response.[2]

Caption: SNX10-PIKfyve-TBK1/c-Rel Signaling Pathway in Macrophages.

The SNX10-PIKfyve-Caspase-5-Lyn Pathway in Intestinal Epithelial Cells

In intestinal epithelial cells, the internalization of Gram-negative bacterial outer membrane vesicles (OMVs) leads to the SNX10-dependent recruitment of PIKfyve and caspase-5 to early endosomes. This complex facilitates the release of LPS from the OMVs into the cytosol. Cytosolic LPS then activates caspase-5, which in turn leads to the phosphorylation of the tyrosine kinase Lyn. Activated Lyn promotes the nuclear translocation of the transcription factors Snail and Slug, which repress the expression of E-cadherin, a key component of adherens junctions. The downregulation of E-cadherin compromises the integrity of the intestinal epithelial barrier. This compound, by inhibiting the initial SNX10-PIKfyve interaction, prevents this cascade of events, thereby helping to maintain intestinal barrier function.

Caption: SNX10-Mediated Intestinal Barrier Dysfunction Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments used in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is utilized to measure the binding kinetics and affinity between this compound and SNX10.

-

Instrumentation: A Biacore instrument (e.g., Biacore T200 or similar) is typically used.

-

Sensor Chip: A CM5 sensor chip is commonly used for protein immobilization.

-

Immobilization: Recombinant human SNX10 protein is immobilized on the sensor chip surface via amine coupling. The surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). SNX10, in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface. Remaining active esters are quenched with an injection of ethanolamine.

-

Binding Analysis: A serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+) is injected over the immobilized SNX10 surface. The association and dissociation phases are monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is employed to confirm the direct binding of this compound to SNX10 in a cellular context.

-

Cell Culture and Treatment: A relevant cell line (e.g., bone marrow-derived macrophages) is cultured to confluency. The cells are then treated with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Thermal Challenge: The treated cells are aliquoted and subjected to a temperature gradient (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

Cell Lysis and Protein Extraction: The cells are lysed using freeze-thaw cycles or a suitable lysis buffer. The soluble fraction of the lysate is separated from the aggregated proteins by centrifugation at high speed.

-

Protein Detection: The amount of soluble SNX10 in each sample is quantified by Western blotting or ELISA using a specific anti-SNX10 antibody.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble SNX10 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

In Vivo DSS-Induced Colitis Model

The dextran sulfate sodium (DSS)-induced colitis model is a widely used preclinical model to evaluate the efficacy of potential IBD therapeutics.

-

Animal Model: C57BL/6 mice are commonly used for this model.

-

Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

-

Treatment: this compound is administered orally (e.g., by gavage) at doses ranging from 1-6 mg/kg, typically starting concurrently with or shortly after DSS administration and continuing for a total of 10 days. A vehicle control group is also included.

-

Efficacy Readouts:

-

Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are scored and combined to calculate the DAI.

-

Colon Length: At the end of the study, mice are euthanized, and the length of the colon is measured. A shorter colon is indicative of more severe inflammation.

-

Histological Analysis: Colon tissue is collected, fixed, and stained (e.g., with H&E) to assess the degree of inflammation, ulceration, and tissue damage.

-

Cytokine Analysis: Colon tissue or serum can be analyzed by ELISA or qPCR to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound represents a promising therapeutic candidate that targets a novel mechanism in inflammatory diseases. By specifically inhibiting the protein-protein interaction between SNX10 and PIKfyve, this compound effectively downregulates key pro-inflammatory signaling pathways in both macrophages and intestinal epithelial cells. The available data demonstrates its potency and efficacy in relevant preclinical models of inflammatory bowel disease. This technical guide provides a comprehensive overview of the current knowledge on this compound, intended to facilitate further research and development of this and other SNX10-targeting compounds. Further studies to elucidate the full pharmacokinetic and pharmacodynamic profile of this compound, as well as its potential in other SNX10-mediated pathologies, are warranted.

References

The Role of DC-SX029 in the TBK1/c-Rel Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-SX029 is a novel small-molecule inhibitor that targets Sorting Nexin 10 (SNX10), a key regulator in macrophage function and inflammatory responses. By disrupting the crucial interaction between SNX10 and the lipid kinase PIKfyve, this compound effectively downregulates the TBK1/c-Rel signaling pathway. This pathway is a significant driver of inflammation, particularly in the context of inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The findings summarized herein underscore the therapeutic potential of targeting the SNX10-PIKfyve axis with compounds like this compound for the treatment of inflammatory disorders.

Introduction

The TANK-binding kinase 1 (TBK1) and the transcription factor c-Rel are critical components of the innate immune response. The TBK1/c-Rel signaling pathway is activated by various stimuli, including lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, making it an attractive target for therapeutic intervention.

Recent research has identified Sorting Nexin 10 (SNX10) as a pivotal protein in mediating the activation of TBK1/c-Rel signaling. Specifically, SNX10 facilitates the recruitment of the phosphoinositide kinase PIKfyve to TRIF-positive endosomes upon TLR4 activation by LPS.[1] This recruitment is essential for the subsequent activation of TBK1 and the nuclear translocation of c-Rel.

This compound has emerged as a first-in-class small-molecule inhibitor that specifically targets the protein-protein interaction between SNX10 and PIKfyve.[1] This guide delves into the technical details of this compound's role in modulating this signaling cascade.

Quantitative Data

The efficacy of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| This compound to SNX10 | ~0.935 µM | Surface Plasmon Resonance (SPR) | [1] |

| In Vitro Efficacy | |||

| Inhibition of LPS-induced TBK1 phosphorylation | Concentration-dependent | Western Blot | [1] |

| Inhibition of LPS-induced c-Rel nuclear translocation | Concentration-dependent | Immunofluorescence | [1] |

| Effective Concentration Range | 10 - 50 µM | Cell-based assays | [1] |

| In Vivo Efficacy | |||

| Amelioration of DSS-induced colitis in mice | Dose-dependent | Disease Activity Index (DAI), Histology | [1] |

| Effective Dosage Range | 1 - 6 mg/kg (oral administration) | Mouse models of colitis | [1] |

Signaling Pathway and Mechanism of Action

The TBK1/c-Rel signaling pathway, initiated by LPS, is a multi-step process occurring on endosomal membranes. This compound intervenes at a critical juncture in this cascade.

The TBK1/c-Rel Signaling Pathway

Mechanism of this compound Action

This compound functions as a protein-protein interaction (PPI) inhibitor. Its primary mode of action is to disrupt the binding of PIKfyve to SNX10 on the endosomal membrane.[1] This preventative action has a cascading effect on the downstream signaling events:

-

Inhibition of PIKfyve Recruitment: By binding to SNX10, this compound prevents the recruitment of PIKfyve to the TRIF-positive endosome.

-

Suppression of TBK1 Activation: The absence of PIKfyve at the endosome abrogates the activation of TBK1. The precise mechanism by which PIKfyve facilitates TBK1 activation is an area of active investigation but is thought to involve the generation of specific phosphoinositide species that create a favorable microenvironment for TBK1 phosphorylation.

-

Blockade of c-Rel Nuclear Translocation: With TBK1 inactive, the IκB proteins are not phosphorylated and degraded. This results in the sequestration of c-Rel in the cytoplasm, preventing its translocation to the nucleus.

-

Reduction of Pro-inflammatory Cytokine Production: The ultimate outcome is a significant decrease in the transcription and subsequent production of pro-inflammatory cytokines, thereby mitigating the inflammatory response.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Cellular Thermal Shift Assay (CETSA)

This assay is used to confirm the direct binding of this compound to its target protein, SNX10, in a cellular context.

Principle: The binding of a ligand (this compound) to a protein (SNX10) can alter its thermal stability. This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages or a cell line overexpressing SNX10) to near confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvesting and Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles or sonication.

-

Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. A room temperature control should be included.

-

Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation and Western Blotting: Collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Prepare samples for SDS-PAGE and perform Western blotting using a validated primary antibody against SNX10.

-

Data Analysis: Quantify the band intensities for SNX10 at each temperature for both vehicle and this compound-treated samples. Plot the percentage of soluble SNX10 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Co-Immunoprecipitation (Co-IP) / Pull-Down Assay

This assay is employed to demonstrate that this compound disrupts the interaction between SNX10 and PIKfyve.

Protocol:

-

Cell Lysate Preparation: Prepare cell lysates from cells co-expressing tagged versions of SNX10 (e.g., FLAG-SNX10) and PIKfyve (e.g., HA-PIKfyve).

-

Pre-incubation with this compound: Incubate the cell lysates with either vehicle or increasing concentrations of this compound for a defined period (e.g., 1 hour) at 4°C.

-

Immunoprecipitation: Add an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) to the lysates and incubate to form antibody-antigen complexes.

-

Capture of Immune Complexes: Add protein A/G-conjugated beads to the lysates and incubate to capture the immune complexes.

-

Washing: Wash the beads several times with a wash buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA antibodies).

-

Analysis: A decrease in the amount of co-immunoprecipitated PIKfyve in the presence of this compound indicates the disruption of the SNX10-PIKfyve interaction.

In Vivo DSS-Induced Colitis Model

This model is used to evaluate the therapeutic efficacy of this compound in a preclinical model of IBD.

Protocol:

-

Induction of Colitis: Administer dextran sulfate sodium (DSS) in the drinking water of mice (e.g., C57BL/6) for a defined period (e.g., 5-7 days) to induce acute colitis.

-

Treatment with this compound: Administer this compound or vehicle to the mice via oral gavage daily, starting either before or after the induction of colitis.

-

Monitoring of Disease Activity: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score based on these parameters.

-

Sample Collection: At the end of the study, euthanize the mice and collect colon tissues.

-

Macroscopic and Histological Analysis: Measure the colon length. Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess tissue damage, inflammation, and crypt loss.

-

Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

-

Data Analysis: Compare the DAI scores, colon length, histological scores, and cytokine levels between the vehicle- and this compound-treated groups to assess the therapeutic effect of the compound.

Visualizations of Experimental Workflows

CETSA Workflow

References

DC-SX029: A Novel Investigational Compound for Inflammatory Bowel Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

DC-SX029 is a novel small-molecule inhibitor of Sorting Nexin 10 (SNX10) currently under investigation for the treatment of inflammatory bowel disease (IBD). Preclinical research has demonstrated its potential to mitigate intestinal inflammation and promote mucosal healing through multiple mechanisms. This document provides an in-depth technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

This compound functions by specifically targeting SNX10, a protein implicated in macrophage function and intestinal epithelial barrier integrity. By inhibiting SNX10, this compound disrupts key inflammatory signaling pathways and promotes tissue repair.

Two primary mechanisms of action have been elucidated:

-

Inhibition of the SNX10-PIKfyve-TBK1/c-Rel Signaling Pathway: In macrophages, SNX10 is crucial for the recruitment of PIKfyve to TRIF-positive endosomes. This interaction activates the TBK1/c-Rel signaling cascade, leading to a pro-inflammatory response. This compound blocks the interaction between SNX10 and PIKfyve, thereby suppressing this inflammatory pathway.[1]

-

Restoration of Intestinal Stem Cell (ISC) Function: this compound has been shown to promote mucosal healing by restoring the stemness of ISCs. It achieves this by enhancing the activation of SREBP2, which leads to increased cholesterol biosynthesis, a critical component for ISC maintenance and function.

Preclinical Efficacy in IBD Models

The therapeutic potential of this compound has been evaluated in established mouse models of colitis, demonstrating significant efficacy in reducing disease severity.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

In the DSS-induced colitis model, a widely used model that mimics the clinical and histological features of ulcerative colitis, administration of this compound resulted in a marked amelioration of disease.

| Parameter | DSS Control | This compound (10 mg/kg) | This compound (20 mg/kg) |

| Body Weight Loss (%) | ~20% | Significantly reduced | Significantly reduced |

| Disease Activity Index (DAI) | High | Significantly lower | Significantly lower |

| Colon Length | Significantly shortened | Significantly preserved | Significantly preserved |

| Histological Score | Severe inflammation and damage | Markedly reduced | Markedly reduced |

IL-10 Deficient (IL-10-/-) Mouse Model

The IL-10-/- mouse model develops spontaneous colitis, reflecting aspects of Crohn's disease. Treatment with this compound in this model also demonstrated therapeutic benefits, indicating its potential efficacy in different forms of IBD.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation in a DSS-induced colitis model.

Caption: this compound inhibits the SNX10-PIKfyve interaction in macrophages.

Caption: this compound preserves intestinal barrier function.

Caption: Experimental workflow for DSS-induced colitis model.

Detailed Experimental Protocols

In Vivo DSS-Induced Colitis Model

-

Animals: 8-10 week old C57BL/6 mice are used.

-

Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment.

-

Induction of Colitis: Acute colitis is induced by administering 2.5% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000 kDa) in the drinking water ad libitum for 7 consecutive days.

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered to the treatment groups via oral gavage at desired concentrations (e.g., 10 mg/kg and 20 mg/kg) daily, starting from day 0 of DSS administration. A vehicle control group receives the vehicle only.

-

Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

-

Termination and Sample Collection: On day 8, mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus.

-

Histological Analysis: The distal part of the colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed to assess the degree of inflammation and tissue damage.

-

Gene Expression Analysis: A section of the colon can be snap-frozen in liquid nitrogen for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of pro-inflammatory cytokine expression (e.g., TNF-α, IL-6, IL-1β).

In Vitro Macrophage Stimulation Assay

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured in DMEM supplemented with 10% fetal bovine serum and M-CSF.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

-

Analysis:

-

Cytokine Measurement: The supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Western Blot: Cell lysates are collected to analyze the phosphorylation of key signaling proteins such as TBK1 and c-Rel by Western blotting.

-

This compound represents a promising therapeutic candidate for IBD with a novel dual mechanism of action that both suppresses inflammation and promotes mucosal healing. The data presented in this guide provide a strong rationale for its continued investigation and development. The detailed protocols are intended to aid researchers in further exploring the therapeutic potential of this compound.

References

Investigating the Function of Sorting Nexin 10 (SNX10): A Technical Guide

Disclaimer: Initial searches for "DC-SX029" did not yield any publicly available information linking it to SNX10. This document therefore focuses on the established functions of SNX10 and provides a framework for investigating its potential interactions with novel compounds.

Sorting Nexin 10 (SNX10) is a member of the sorting nexin family of proteins, characterized by the presence of a Phox homology (PX) domain that binds to phosphoinositides, key lipids in cellular membranes.[1][2] This interaction allows SNX10 to play a crucial role in regulating intracellular vesicular trafficking, a fundamental process for maintaining cellular homeostasis.[3] Dysregulation of SNX10 function has been implicated in a variety of diseases, including autosomal recessive osteopetrosis (ARO), cancer, and metabolic disorders.[2][4]

Core Functions and Cellular Roles of SNX10

SNX10 is a multifaceted protein involved in several critical cellular processes:

-

Vesicular Trafficking and Endosome Homeostasis: A primary function of SNX10 is the regulation of endosomal sorting and membrane trafficking.[1] Its PX domain specifically binds to phosphatidylinositol 3-phosphate (PI3P), a lipid enriched in early endosomes. This localization is crucial for its role in controlling the flow of proteins and lipids within the cell.[2] Overexpression of SNX10 in mammalian cells has been shown to induce the formation of large vacuoles, a phenomenon that requires both the PX domain and the C-terminal region of the protein, highlighting its role in maintaining endosome homeostasis.[5]

-

Osteoclast Function and Bone Remodeling: SNX10 is highly expressed in osteoclasts, the cells responsible for bone resorption.[2][6] It is essential for the formation of the "ruffled border," a specialized membrane structure required for the secretion of acid and enzymes that break down bone matrix.[3][6] SNX10 is believed to be involved in the vesicular transport of V-ATPase, the proton pump responsible for acidifying the resorption lacuna.[4][6] Mutations in SNX10 that impair its function lead to autosomal recessive osteopetrosis, a rare genetic disorder characterized by dense, brittle bones due to defective osteoclast activity.[1][7] Studies in mice with a specific R51Q mutation in SNX10 show that osteoclasts fuse uncontrollably, forming giant, non-functional cells, indicating that SNX10 also plays a role in regulating osteoclast fusion.[1][6]

-

Autophagy: SNX10 is involved in multiple forms of autophagy, a cellular process for degrading and recycling cellular components.

-

Macroautophagy: SNX10 plays a role in the fusion of autophagosomes with lysosomes. It interacts with the ATG12-ATG5 conjugate on the autophagosome and LAMP1 on the lysosome, potentially bridging the two organelles to facilitate their fusion. In colorectal cancer, SNX10 deficiency impairs the autophagic degradation of the oncoprotein SRC, leading to its accumulation and promoting cancer progression.[8][9]

-

Chaperone-Mediated Autophagy (CMA): SNX10 can negatively regulate CMA by interacting with the lysosomal protein LAMP1 and promoting the degradation of LAMP2A, a key receptor for CMA.[10]

-

Piecemeal Mitophagy: Recent evidence suggests SNX10 is a negative modulator of piecemeal mitophagy, a process for the selective removal of damaged mitochondrial components.[11][12]

-

-

Cancer Biology: The role of SNX10 in cancer is complex and appears to be context-dependent.

-

Tumor Suppressor: In colorectal cancer and hepatocellular carcinoma, SNX10 often acts as a tumor suppressor.[8][10] Its downregulation is associated with tumor progression and poor prognosis.[8][10]

-

Oncogenic Role: In contrast, some studies suggest a pro-oncogenic role in other cancers, such as bladder cancer.[13]

-

-

Ciliogenesis: SNX10 is required for the formation of primary cilia, sensory organelles present on the surface of most vertebrate cells. It interacts with the V-ATPase complex at the centrosome and is involved in the vesicular trafficking necessary for ciliary membrane extension.[2][3]

Key Signaling Pathways Involving SNX10

SNX10's functions are integrated into several key signaling pathways:

-

RANKL Signaling in Osteoclasts: The expression of SNX10 is upregulated by RANKL, the master cytokine for osteoclast differentiation.[2][14] SNX10 is a crucial downstream effector in the RANKL signaling pathway, mediating the cytoskeletal rearrangements and vesicular trafficking necessary for osteoclast function. It has been shown to positively regulate JNK, p38, and ERK phosphorylation in this pathway.[2]

-

PI3K/Akt Signaling: In B-cell acute lymphoblastic leukemia (B-ALL), SNX10 has been shown to promote cell proliferation via the PI3K/Akt signaling pathway.[15] Overexpression of SNX10 leads to increased phosphorylation of PI3K and Akt.[15]

-

SRC-STAT3 and SRC-CTNNB1 Signaling: In colorectal cancer, SNX10's role in promoting the autophagic degradation of SRC leads to the downregulation of the pro-tumorigenic SRC-STAT3 and SRC-CTNNB1 signaling pathways.[9]

Data Presentation

Table 1: Key Protein-Protein Interactions of SNX10

| Interacting Protein | Cellular Context/Function | Significance of Interaction |

| V-ATPase | Osteoclasts, Ciliogenesis | SNX10 is thought to mediate the vesicular transport of V-ATPase to the ruffled border for bone resorption and to the primary cilium for its formation.[4][6] |

| LAMP1 | Autophagy, Lysosomal function | Interaction is crucial for SNX10's role in autophagosome-lysosome fusion and regulation of chaperone-mediated autophagy. |

| ATG5 | Macroautophagy | SNX10 binds to the ATG12-ATG5 conjugate on autophagosomes, facilitating their fusion with lysosomes. |

| SRC | Cancer Biology (Colorectal) | SNX10 mediates the recruitment of SRC to the autophagosome for degradation.[8] |

| FKBP12 | Osteoclasts | Implicated in SNX10-mediated regulation of the endosome/lysosome pathway, critical for osteoclast function.[2] |

| CLC-7 | Osteoclasts | SNX10 is required for the transport of peripheral lysosomes containing CLC-7, which is important for osteoclast fusion and function.[6] |

Table 2: Effects of SNX10 Perturbation on Cellular Processes

| Cellular Process | Effect of SNX10 Knockdown/Deficiency | Effect of SNX10 Overexpression |

| Osteoclastogenesis | Inhibits osteoclast formation and resorption activity.[14] | --- |

| Osteoclast Fusion | Deregulated and continuous fusion leading to giant, inactive osteoclasts.[6] | --- |

| Bone Resorption | Severely impaired due to lack of ruffled border and inability to acidify the resorption lacuna.[1][6] | --- |

| Autophagy | Impaired autophagosome-lysosome fusion, leading to accumulation of autophagosomes.[8] | --- |

| SRC Levels | Increased SRC protein levels due to decreased autophagic degradation.[8] | --- |

| Endosome Homeostasis | --- | Induces the formation of giant vacuoles. |

| B-ALL Cell Proliferation | Inhibits proliferation, increases apoptosis, and causes G0/G1 cell cycle arrest.[15] | Enhances proliferation, suppresses apoptosis, and promotes G2/M progression.[15] |

Experimental Protocols

Investigating SNX10-Protein Interactions

Co-Immunoprecipitation (Co-IP)

This technique is used to identify and confirm protein-protein interactions.

-

Cell Lysis: Lyse cells expressing endogenous or tagged SNX10 and the putative interacting protein in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to SNX10 (or its tag) overnight at 4°C.

-

Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein.

Assessing the Role of SNX10 in Vesicular Trafficking

Vacuolation Assay

This assay is used to assess the functional activity of SNX10 in inducing vacuole formation.

-

Cell Culture and Transfection: Culture mammalian cells (e.g., HeLa or HCT116) on glass coverslips. Transfect the cells with a plasmid expressing wild-type SNX10 or a mutant of interest.

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

-

Microscopy: Observe the cells under a phase-contrast or fluorescence microscope (if SNX10 is tagged with a fluorescent protein).

-

Quantification: Quantify the percentage of transfected cells exhibiting large vacuoles. The R51Q or R53A mutations in the PX domain are known to abolish or reduce this activity and can be used as negative controls.[16]

Studying the Function of SNX10 in Autophagy

Autophagic Flux Assay using mRFP-GFP-LC3

This assay allows for the monitoring of autophagic flux (the entire process of autophagy, including autophagosome formation, maturation, and degradation).

-

Cell Transfection: Transfect cells with a plasmid expressing the tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). In non-acidic compartments like autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. In the acidic environment of the autolysosome, the GFP signal is quenched, while the mRFP signal persists, appearing as red puncta.

-

Experimental Treatment: Knockdown or overexpress SNX10 in the transfected cells. Induce autophagy using a known inducer (e.g., starvation with EBSS or treatment with rapamycin).

-

Fluorescence Microscopy: Acquire images of the cells using a confocal microscope.

-

Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in yellow puncta and a decrease in red puncta upon SNX10 knockdown would indicate a blockage in autophagosome-lysosome fusion.

Visualizations

Caption: SNX10 signaling in osteoclast function.

Caption: SNX10's role in autophagosome-lysosome fusion.

Caption: Workflow for Co-Immunoprecipitation of SNX10.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. Gene - SNX10 [maayanlab.cloud]

- 4. Frontiers | SNX10 in autosomal recessive osteosclerosis, osteosarcoma, rheumatoid arthritis, and osteoporosis: molecular mechanisms and therapeutic implications [frontiersin.org]

- 5. WikiGenes - SNX10 - sorting nexin 10 [wikigenes.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. tandfonline.com [tandfonline.com]

- 9. SNX10 (sorting nexin 10) inhibits colorectal cancer initiation and progression by controlling autophagic degradation of SRC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation and signaling of SNX10, a tumor suppressor in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. rupress.org [rupress.org]

- 13. Unveiling SNX10: a key player in bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SNX10 is required for osteoclast formation and resorption activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SNX10 regulates the proliferation, apoptosis and cell cycle of acute B lymphoblastic leukemia cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Modulatory Role of DC-SX029 on the PIKfyve-SNX10 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule DC-SX029 and its targeted effect on the protein-protein interaction between PIKfyve and Sorting Nexin 10 (SNX10). This compound has been identified as a potent inhibitor of this interaction, which plays a crucial role in the toll-like receptor 4 (TLR4) signaling pathway, specifically in the activation of TANK-binding kinase 1 (TBK1) and the transcription factor c-Rel in macrophages. By disrupting the SNX10-mediated recruitment of PIKfyve to endosomes, this compound effectively attenuates the downstream inflammatory cascade. This guide will delve into the quantitative aspects of this inhibition, detailed experimental methodologies for its characterization, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to PIKfyve and its Interaction with SNX10

PIKfyve is a lipid kinase that plays a central role in endomembrane homeostasis by synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P) from phosphatidylinositol 3-phosphate (PI(3)P). These phosphoinositides are critical for the regulation of endosome trafficking, lysosomal function, and autophagy.

Sorting Nexin 10 (SNX10) is a member of the sorting nexin family of proteins, characterized by a Phox homology (PX) domain that binds to phosphoinositides.[1] SNX10 has been implicated in various cellular processes, including endosomal trafficking and the regulation of inflammatory responses in macrophages.[1][2]

The interaction between SNX10 and PIKfyve is a key event in the innate immune response. Upon stimulation with lipopolysaccharide (LPS), SNX10 is required for the recruitment of PIKfyve to TRIF-positive endosomes.[1][2] This colocalization is essential for the subsequent activation of the TBK1/c-Rel signaling axis, leading to the production of pro-inflammatory cytokines.[1]

This compound: A Targeted Inhibitor of the SNX10-PIKfyve Interaction

This compound is a novel small-molecule inhibitor designed to specifically disrupt the interaction between SNX10 and PIKfyve.[1][2] By targeting this protein-protein interface, this compound offers a potential therapeutic strategy for inflammatory conditions, such as inflammatory bowel disease (IBD), by dampening the inflammatory response of macrophages.[1]

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data for the interaction of this compound with SNX10.

| Compound | Target | Assay | Affinity (Kd) | Reference |

| This compound | SNX10 | Surface Plasmon Resonance (SPR) | ~0.935 µM | [1][2] |

Note: The Kd value represents the binding affinity of this compound to SNX10. Further studies are required to quantify the IC50 for the disruption of the SNX10-PIKfyve interaction.

Signaling Pathway and Mechanism of Action

The interaction between SNX10 and PIKfyve is a critical node in the LPS-induced inflammatory signaling pathway in macrophages. The following diagram illustrates this pathway and the inhibitory effect of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the SNX10-PIKfyve interaction.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a small molecule (analyte) and a protein (ligand).

Objective: To determine the binding affinity (Kd) of this compound to SNX10.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant human SNX10 protein

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Immobilization of SNX10: a. Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS. b. Inject recombinant SNX10 protein over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters with an injection of ethanolamine.

-

Binding Analysis: a. Prepare a series of concentrations of this compound in running buffer. b. Inject the this compound solutions over the SNX10-immobilized surface, starting with the lowest concentration. c. Monitor the association and dissociation phases in real-time. d. After each injection, regenerate the sensor surface with the regeneration solution to remove bound this compound.

-

Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Co-Immunoprecipitation (Co-IP) to Assess Interaction Disruption

Co-IP is used to study protein-protein interactions in a cellular context.

Objective: To demonstrate that this compound inhibits the interaction between SNX10 and PIKfyve in cells.

Materials:

-

Mammalian cells (e.g., macrophages)

-

LPS

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-SNX10, anti-PIKfyve, and control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: a. Culture macrophages and treat with LPS in the presence or absence of this compound.

-

Cell Lysis: a. Wash cells with cold PBS and lyse with lysis buffer. b. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

Immunoprecipitation: a. Pre-clear the lysate with protein A/G beads. b. Incubate the pre-cleared lysate with an anti-SNX10 antibody or control IgG overnight at 4°C. c. Add protein A/G beads to capture the antibody-protein complexes.

-

Washing and Elution: a. Wash the beads several times with wash buffer to remove non-specific binding. b. Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with anti-PIKfyve and anti-SNX10 antibodies to detect the co-immunoprecipitated proteins.

Western Blot for Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of TBK1.

Materials:

-

Treated cell lysates from the Co-IP experiment

-

Antibodies: anti-phospho-TBK1 (Ser172), anti-total-TBK1, and a loading control (e.g., anti-GAPDH)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Protein Quantification: a. Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each treatment group by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against phospho-TBK1, total TBK1, and the loading control. d. Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Densitometry Analysis: a. Quantify the band intensities to determine the relative levels of phosphorylated TBK1 normalized to total TBK1 and the loading control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a small molecule inhibitor of the SNX10-PIKfyve interaction.

Conclusion

This compound represents a promising pharmacological tool and a potential therapeutic lead for targeting the SNX10-PIKfyve interaction in inflammatory diseases. Its mechanism of action, involving the disruption of a key protein-protein interaction in the TLR4 signaling pathway, offers a targeted approach to modulating macrophage-driven inflammation. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and development of this compound and other inhibitors of this critical signaling node. Future research should focus on obtaining more precise quantitative data on the inhibition of the SNX10-PIKfyve interaction and exploring the full therapeutic potential of this novel inhibitory strategy.

References

Preliminary Efficacy of DC-SX029 in Murine Colitis Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the available preliminary data on the small molecule inhibitor DC-SX029 in mouse models of colitis. The information is primarily derived from studies investigating the role of Sorting Nexin 10 (SNX10) in inflammatory bowel disease (IBD). This compound has been identified as a novel inhibitor of the SNX10 protein-protein interaction, showing therapeutic potential in preclinical colitis models.

Core Findings and Mechanism of Action

This compound is a small-molecule inhibitor designed to target Sorting Nexin 10 (SNX10).[1][2] SNX10 has been identified as a critical regulator of macrophage function and is implicated in the inflammatory processes of colitis.[1][2] The therapeutic rationale for targeting SNX10 with this compound is based on the understanding that SNX10 is crucial for the recruitment of PIKfyve to TRIF-positive endosomes. This recruitment subsequently activates the TBK1/c-Rel signaling pathway, leading to an inflammatory response.[1][2] By blocking the interaction between SNX10 and PIKfyve, this compound effectively curtails this pro-inflammatory signaling cascade.[1][2]

Preliminary studies have evaluated the therapeutic efficiency of this compound in two key mouse models of colitis: the dextran sulfate sodium (DSS)-induced model and the IL-10-deficient model.[1][2] In both models, treatment with this compound has been shown to ameliorate the signs of colitis.

Quantitative Data Summary

Table 1: Efficacy of this compound in DSS-Induced Colitis Mouse Model (Illustrative)

| Parameter | Vehicle Control | This compound Treated | Expected Outcome |

| Disease Activity Index (DAI) | High | Low | Significant Reduction |

| Body Weight Loss (%) | High | Low | Significant Attenuation |

| Colon Length (cm) | Shortened | Normal | Significant Preservation |

| Histological Score | Severe Inflammation | Mild Inflammation | Significant Improvement |

Table 2: Efficacy of this compound in IL-10 Deficient Colitis Mouse Model (Illustrative)

| Parameter | Vehicle Control | This compound Treated | Expected Outcome |

| Spontaneous Colitis Severity | High | Low | Significant Reduction |

| Inflammatory Cell Infiltration | High | Low | Significant Reduction |

| Epithelial Damage | Severe | Mild | Significant Amelioration |

Experimental Protocols

Detailed protocols for the administration of this compound are not publicly available. However, based on standard methodologies for similar small molecule inhibitors in colitis models, a general protocol can be outlined.

DSS-Induced Colitis Model

Objective: To induce acute colitis in mice and evaluate the therapeutic effect of this compound.

Materials:

-

8-10 week old C57BL/6 mice

-

Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa

-

This compound (dissolved in a suitable vehicle, e.g., DMSO and further diluted in saline or corn oil)

-

Vehicle control

Procedure:

-

Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days.

-

Treatment:

-

Divide mice into a vehicle control group and a this compound treatment group.

-

Administer this compound or vehicle daily via oral gavage or intraperitoneal injection, starting from day 0 or day 1 of DSS administration. The exact dosage and route would need to be determined in dose-ranging studies.

-

-

Monitoring:

-

Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

-

-

Termination and Analysis:

-

At the end of the treatment period (e.g., day 7 or 8), euthanize the mice.

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

-

Collect tissue for molecular analysis (e.g., cytokine profiling, Western blot for p-TBK1, p-c-Rel).

-

IL-10 Deficient (IL-10-/-) Mouse Model

Objective: To evaluate the therapeutic effect of this compound on spontaneous, chronic colitis.

Materials:

-

IL-10-/- mice (on a C57BL/6 background)

-

Age-matched wild-type C57BL/6 mice as controls

-

This compound

-

Vehicle control

Procedure:

-

Animal Model: IL-10-/- mice spontaneously develop colitis, typically starting around 4-6 weeks of age.

-

Treatment:

-

Begin treatment with this compound or vehicle at a predetermined age (e.g., 6 weeks) before or after the onset of significant colitis.

-

Administer this compound or vehicle daily or on a specified schedule for several weeks.

-

-

Monitoring:

-

Monitor for clinical signs of colitis, including weight loss and rectal prolapse.

-

-

Termination and Analysis:

-

At the end of the study period, euthanize the mice.

-

Perform macroscopic and microscopic evaluation of the colon as described for the DSS model.

-

Visualizations

Signaling Pathway of SNX10 in Macrophage-Mediated Inflammation

Caption: this compound inhibits the SNX10-PIKfyve interaction, blocking downstream inflammatory signaling.

General Experimental Workflow for this compound Evaluation in DSS-Induced Colitis

Caption: Workflow for assessing this compound efficacy in the DSS-induced colitis model.

Conclusion

This compound represents a promising novel therapeutic agent for IBD by targeting the SNX10-mediated inflammatory pathway. The preliminary studies in mouse models of colitis suggest its potential to ameliorate disease. However, for a comprehensive evaluation, further studies are required to establish a clear dose-response relationship, detailed pharmacokinetic and pharmacodynamic profiles, and long-term safety. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Chemical and Biological Properties of DC-SX029

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-SX029 is a novel, orally active small-molecule inhibitor of Sorting Nexin 10 (SNX10). It functions by disrupting the protein-protein interaction between SNX10 and the lipid kinase PIKfyve, a critical step in inflammatory signaling pathways. This targeted inhibition ultimately leads to a reduction in the activation of the TBK1/c-Rel signaling cascade. Primarily investigated for its therapeutic potential in inflammatory bowel disease (IBD), this compound has demonstrated significant efficacy in preclinical models of colitis. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, intended to support further research and development efforts.

Chemical Properties and Data

This compound is a synthetic compound with the following identifiers and physicochemical properties:

| Property | Value |

| IUPAC Name | N-(3-(trifluoromethyl)phenyl)cyclopropanecarboxamide |

| CAS Number | 300713-88-6 |

| Molecular Formula | C₁₁H₁₀F₃NO |

| Molecular Weight | 229.20 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the SNX10 protein. Its primary mechanism of action involves the direct binding to SNX10, which sterically hinders its interaction with PIKfyve. This disruption is crucial as the SNX10-PIKfyve complex is necessary for the activation of the TANK-binding kinase 1 (TBK1) and the subsequent nuclear translocation of the transcription factor c-Rel. The inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Quantitative Biological Data

| Parameter | Value | Assay Type |

| Binding Affinity (Kd) | ~0.935 µM | Surface Plasmon Resonance (SPR) |

Key Signaling Pathway

The following diagram illustrates the signaling pathway modulated by this compound.

Caption: The inhibitory effect of this compound on the SNX10-mediated inflammatory signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the direct binding of this compound to SNX10 in a cellular context.

Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

-

Cell Culture: Caco-2 cells are cultured to ~80% confluency.

-

Treatment: Cells are treated with either 50 µM this compound or a vehicle control (DMSO) and incubated for 3 hours.

-

Heating: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lysis: Cells are lysed using a suitable lysis buffer containing protease inhibitors.

-

Centrifugation: The cell lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Western Blot: The supernatant (soluble protein fraction) is collected, and the protein concentration is determined. Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for SNX10, followed by a secondary antibody conjugated to HRP. The protein bands are visualized using a chemiluminescence detection system.

-

Analysis: The intensity of the SNX10 bands at different temperatures is quantified. An increase in the thermal stability of SNX10 in the presence of this compound indicates direct binding.

Co-Immunoprecipitation (Co-IP) for SNX10-PIKfyve Interaction

This assay is performed to demonstrate that this compound disrupts the interaction between SNX10 and PIKfyve.

Workflow:

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Detailed Protocol:

-

Cell Lysis: Cells expressing SNX10 and PIKfyve are lysed in a non-denaturing lysis buffer.

-

Treatment: The cell lysate is divided and incubated with this compound or a vehicle control.

-

Immunoprecipitation: An antibody specific for SNX10 is added to the lysates and incubated to allow for the formation of antibody-antigen complexes.

-

Pull-down: Protein A/G-conjugated beads are added to the lysates to capture the antibody-SNX10 complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot: The eluted samples are analyzed by Western blotting using an antibody specific for PIKfyve. A reduction in the amount of co-precipitated PIKfyve in the this compound-treated sample compared to the control indicates that the compound disrupts the SNX10-PIKfyve interaction.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is used to evaluate the therapeutic efficacy of this compound in a preclinical model of IBD.

Detailed Protocol:

-

Animals: C57BL/6 mice (8-10 weeks old) are typically used.

-

Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.

-

Treatment: Mice are orally administered with this compound (e.g., 2 mg/kg/day) or a vehicle control throughout the DSS administration period.

-

Monitoring: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is calculated based on these parameters.

-

Endpoint Analysis: At the end of the study (day 7 or as determined by the experimental design), mice are euthanized. The colon is excised, and its length is measured. The colon tissue is then processed for histological analysis (e.g., H&E staining) to assess inflammation, and for molecular analysis (e.g., qPCR, ELISA) to measure the expression of inflammatory markers.

-

Evaluation: The efficacy of this compound is determined by its ability to ameliorate the clinical signs of colitis (reduce DAI score, prevent body weight loss, and reduce colon shortening) and to decrease histological and molecular markers of inflammation.

Conclusion

This compound is a promising small-molecule inhibitor of SNX10 with a well-defined mechanism of action. Its ability to disrupt the SNX10-PIKfyve interaction and subsequently inhibit the TBK1/c-Rel signaling pathway provides a strong rationale for its development as a therapeutic agent for inflammatory diseases, particularly IBD. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

The Role of DC-SX029 in the Regulation of Intestinal Stem Cell Stemness: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms and experimental evidence surrounding the small molecule DC-SX029 and its role in modulating intestinal stem cell (ISC) stemness. The content herein is based on findings from preclinical research and aims to provide a comprehensive resource for professionals in the fields of gastroenterology, regenerative medicine, and drug discovery.

Core Mechanism of Action: Inhibition of Sorting Nexin 10 (SNX10)

Recent studies have identified this compound as a potent small-molecule inhibitor of Sorting Nexin 10 (SNX10)[1][2]. SNX10 expression in intestinal tissues has been found to be positively correlated with the severity of Crohn's disease (CD) in humans and colitis in mouse models[1][3]. The therapeutic potential of this compound lies in its ability to promote mucosal healing by restoring the stemness of intestinal stem cells[1][2][3].

The primary mechanism of action involves the SREBP2-mediated cholesterol biosynthesis pathway. By inhibiting SNX10, this compound facilitates the disassociation of ERLIN2 from SCAP, leading to enhanced activation of SREBP2. This, in turn, results in increased intracellular cholesterol synthesis, a critical factor for maintaining ISC stemness and promoting intestinal mucosal repair[1][2][3].

Signaling Pathway Modulated by this compound

The following diagram illustrates the signaling cascade initiated by the inhibition of SNX10 by this compound, leading to the restoration of intestinal stem cell function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of SNX10 inhibition, for which this compound is a pharmacological tool.

Table 1: In Vivo Effects of SNX10 Deletion in DSS-Induced Colitis Mouse Model

| Parameter | Wild-Type (WT) Mice | SNX10-Deficient (Snx10ΔIEC) Mice | Reference |

| Survival Rate | Lower | Higher | [1] |

| Body Weight Change | More significant loss | Attenuated loss | [1] |

| Colon Length | Shorter | Longer | [1] |

| Ki67+ Cells per Crypt | Lower | Higher | [1] |

| ISC Signature Gene Expression | Lower | Higher | [1] |

Table 2: Ex Vivo Effects of SNX10 Deletion on Intestinal Organoids

| Parameter | Wild-Type (WT) Organoids | SNX10-Deficient (Snx10ΔIEC) Organoids | Reference |

| Small Intestinal Organoid Growth Efficiency | Lower | Higher | [1] |

| Colon Organoid Growth Efficiency | Lower | Higher | [1] |

| Lgr5+ Cell Number | Lower | Higher | [1] |

| Free Cholesterol Content | Lower | Higher |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the study of this compound and SNX10.

Experimental Workflow Overview

The logical flow of the research validating the therapeutic potential of targeting SNX10 is depicted below.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is used to induce intestinal inflammation that mimics ulcerative colitis in humans.

-

Animals: Age- and sex-matched C57BL/6 mice are typically used.

-

Induction: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for a period of 5-7 days[1][4][5].

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool.

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the colons are collected. Colon length, a marker of inflammation, is measured. Tissue samples are then processed for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki67), and gene expression analysis.

-

This compound Treatment: For pharmacological studies, this compound is administered to the mice, typically via intraperitoneal injection, during the DSS treatment period[1].

Intestinal Organoid Culture

Intestinal organoids are three-dimensional structures grown from intestinal stem cells that recapitulate the in vivo architecture and function of the intestinal epithelium.

-

Crypt Isolation: Small intestinal or colonic crypts are isolated from mice. The intestine is harvested, opened longitudinally, and washed. It is then cut into small pieces and incubated in a chelating agent solution (e.g., EDTA) to release the crypts from the surrounding tissue[6][7].

-

Plating: The isolated crypts are mixed with a basement membrane matrix (e.g., Matrigel) and plated in a multi-well plate.

-

Culture Medium: The organoids are cultured in a specialized medium containing essential growth factors that support ISC self-renewal and differentiation, such as EGF, Noggin, and R-spondin[6].

-

Maintenance: The culture medium is refreshed every 2-3 days. Organoids are passaged every 7-10 days by mechanically disrupting them and replating the fragments in a fresh basement membrane matrix.

-

Analysis: Organoid growth efficiency (number of organoids formed from a set number of crypts) is quantified. Organoids can be used for various analyses, including immunofluorescence staining, gene expression analysis, and measurement of metabolic products like cholesterol[1].

Immunohistochemistry and Immunofluorescence